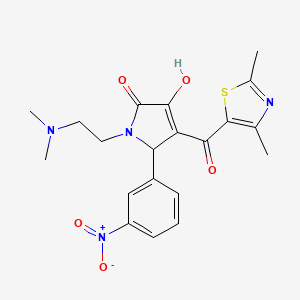

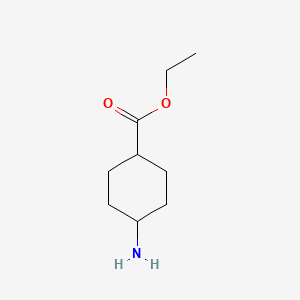

![molecular formula C20H22N6O2 B2585376 3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide CAS No. 1796946-16-1](/img/structure/B2585376.png)

3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, a pyrazolo[1,5-a]pyrimidin-6-yl group, and an indazole-6-carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Unfortunately, specific information about its properties is not available from the search results .Scientific Research Applications

Anticancer Activity

The pyrazolopyrimidine moiety within the compound is known to exhibit pharmacological potential as an anticancer agent. Research indicates that derivatives of pyrazolopyrimidine demonstrate activity against various cancer cell lines, including renal cancer . This suggests that our compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells.

Antiviral and Antimicrobial Properties

Compounds with a pyrazolopyrimidine structure have been reported to encompass pharmacological potential as antiviral and antimicrobial agents. This implies that the compound could be valuable in the development of new medications for treating viral and bacterial infections.

Neuroprotective Effects

Indazole derivatives, which are part of the compound’s structure, have been associated with neuroprotective effects. This could lead to applications in treating neurodegenerative diseases or protecting neuronal cells from damage due to various insults .

Synthetic Alkaloid Precursor

Given the structural similarity to pyrazolopyrimidine and indazole, this compound could serve as a precursor in the synthesis of alkaloids. Alkaloids have a wide range of pharmacological activities and are used in medicine for their analgesic, antibacterial, and antiarrhythmic properties .

Agricultural Chemicals

Derivatives of indazole are known to influence plant growth and development. The compound could be explored for its potential use in creating new agricultural chemicals that regulate plant hormones or protect crops from pests .

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the properties of indole derivatives that the compound likely interacts with its targets by binding to them, thereby influencing their function .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to possess various biological activities, suggesting that this compound may have similar effects .

properties

IUPAC Name |

3-methoxy-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]indazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-13-9-18-22-11-14(12-26(18)23-13)5-4-8-21-19(27)15-6-7-16-17(10-15)24-25(2)20(16)28-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVAOZKDPYBBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=NN(C(=C4C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine](/img/structure/B2585296.png)

![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)

![Methyl 3-[(4-chlorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2585310.png)

![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)